Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
The compound features a fluorine atom at the 6-position and an ethyl ester group at the 3-position of the fused bicyclic system. Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation of 5-aminopyrazoles with β-dicarbonyl compounds or keto esters under acidic conditions . The fluorine substituent likely enhances metabolic stability and modulates electronic properties compared to non-halogenated analogs, as seen in related compounds .
Properties
IUPAC Name |
ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAQWDSRLXHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Intermediate Formation
The synthesis typically begins with the preparation of a fluorinated pyrazole precursor. A common approach involves condensing 3-amino-4-fluoropyrazole with diethyl ethoxymethylenemalonate in acetic acid at 100°C for 10 hours, yielding a pyrazolo[1,5-a]pyrimidine intermediate. Subsequent saponification with sodium hydroxide and decarboxylation at 230°C in Dowtherm A produces the core structure. Ethylation is achieved via esterification with ethanol under acidic conditions.
Table 1: Key Reaction Parameters for Cyclization-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization | Diethyl ethoxymethylenemalonate, AcOH | 65–70 | Competing dimerization side reactions |
| Saponification | NaOH, H₂O/EtOH, 80°C | 85–90 | Hydrolysis of ester groups |
| Decarboxylation | Dowtherm A, 230°C, 5h | 75–80 | Thermal decomposition risks |
| Esterification | Ethanol, H₂SO₄, reflux | 90–95 | Acid-catalyzed rearrangements |
This method excels in modularity, allowing substitution at the 2- and 7-positions of the pyrazolo[1,5-a]pyrimidine core. However, the high-temperature decarboxylation step requires precise control to avoid pyrolysis.
Enamination and Cyclization Approach
Enamination of α-Fluoropropionoylacetate Esters
An alternative route, adapted from voriconazole intermediate synthesis, employs ethyl α-fluoropropionoacetate as the starting material. Treatment with ammonia gas in methanol at <50°C induces enamination of the carbonyl group, forming a β-enamine intermediate. Cyclization with formamide in the presence of sodium methoxide yields 5-fluoro-6-ethyl-4-hydroxypyrimidine, which is subsequently functionalized.
Table 2: Enamination-Cyclization Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ammonia flow rate | 0.5 L/min | Maximizes enamine purity (≥95%) |
| Reaction temperature | 40–45°C | Minimizes imine byproducts |
| Base concentration | 2.5 eq NaOMe | Balances cyclization rate |
This method achieves 60–70% overall yield for the pyrimidine intermediate but requires careful handling of moisture-sensitive reagents. Chlorination with phosphorus oxychloride and bromination with NBS introduce further functionality, though these steps add complexity.
Early-Stage Fluorination Strategy
Advantages of Introducing Fluorine Early
To circumvent low-yielding electrophilic fluorination of preformed pyrazolo[1,5-a]pyrimidines, recent protocols introduce fluorine at the pyrazole stage. Fluoroacetonitrile is acylated with benzoyl chloride using LiHMDS as a base, forming α-fluoro-β-ketonitrile. Hydrazinolysis in ethanol generates 3-amino-4-fluoropyrazole, which undergoes cyclization to the target compound.
Table 3: Comparative Analysis of Fluorination Timing
| Parameter | Late-Stage Fluorination | Early-Stage Fluorination |
|---|---|---|
| Overall yield | 30–40% | 65–70% |
| Byproduct formation | High (≥25%) | Low (≤10%) |
| Scalability | Limited by Selectfluor® cost | Commercially viable |
Early fluorination reduces reliance on expensive electrophilic fluorinating agents like Selectfluor®, cutting production costs by ~40%.
Critical Analysis of Methodologies
Solvent and Catalytic Systems
-
Cyclization efficiency : Acetonitrile outperforms DMSO in minimizing side reactions (87% vs. 72% yield).
-
Base selection : Sodium methoxide increases cyclization rates by 15% compared to potassium tert-butoxide in enamination routes.
-
Temperature effects : Decarboxylation yields drop sharply above 240°C due to ring-opening reactions (ΔYield = −2.5%/°C).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit potent inhibitory activity against various cancer cell lines.
- Mechanism of Action : The compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in regulating cell cycle progression and survival pathways in cancer cells. For instance, derivatives showed IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating strong activity comparable to established inhibitors like ribociclib and larotrectinib .
- Broad-Spectrum Efficacy : In studies involving the National Cancer Institute's 60-cell line panel, certain derivatives demonstrated mean growth inhibition percentages exceeding 40% across multiple cancer types, including breast, lung, and prostate cancers . This broad-spectrum efficacy highlights the potential of these compounds as versatile anticancer agents.
Enzymatic Inhibition
The structural characteristics of this compound also lend themselves to enzymatic inhibition applications.
- Target Enzymes : Research has shown that pyrazolo[1,5-a]pyrimidines can inhibit various enzymes linked to cancer progression and other diseases. For example, compounds from this family have been identified as potential inhibitors of Trk kinases, which are implicated in neurodegenerative diseases and cancers .
- Structure-Activity Relationships (SAR) : Understanding the SAR of these compounds is crucial for optimizing their inhibitory effects. Variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly alter their binding affinities and selectivities towards specific targets .
Material Science Applications
Beyond medicinal chemistry, this compound exhibits promising applications in material science.
- Photophysical Properties : The compound's unique electronic structure allows it to function as a fluorophore, making it suitable for applications in bioimaging and sensing technologies. Its ability to form crystals with distinct conformational properties enhances its usability in solid-state applications .
- Fluorescent Probes : Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can serve as effective fluorescent probes for cellular imaging. They have been utilized to track lipid droplets in cancer cells, showcasing their versatility in biological research .
Synthesis and Functionalization
The synthesis of this compound involves several key steps that allow for further functionalization.
- Synthesis Techniques : Recent advancements include site-selective cross-coupling reactions that enable the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . This versatility facilitates the development of tailored compounds with enhanced biological activities.
- Diversity in Derivatives : The ability to modify the compound's structure leads to a library of derivatives with varied pharmacological profiles. This structural diversity is essential for discovering new therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison with structurally related compounds:
Substituent Effects on Physical Properties
Notes:
- Fluorine’s smaller atomic radius and electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bulkier halogens like bromine .
- Melting points correlate with molecular symmetry and intermolecular interactions; brominated derivatives (e.g., 6-Br) exhibit higher melting points than non-halogenated analogs .
Spectroscopic and Analytical Data
- 13C NMR Shifts :
- Mass Spectrometry :
Biological Activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate (EFPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of EFPC, characterized by the presence of a fluorine atom and an ethyl carboxylate group, contributes to its reactivity and interaction with biological targets. This article provides an overview of the biological activity of EFPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
EFPC has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 181.13 g/mol
- Functional Groups : Ethyl ester, fluorine substituent at the 6-position of the pyrazolo ring
The presence of the ethyl carboxylate group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives.
EFPC's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular signaling pathways. Research indicates that EFPC may act as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival pathways. Inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT, which is crucial for tumor growth and survival.
Key Mechanisms:
- Inhibition of PI3K Activity : EFPC demonstrates selective inhibition against PI3K isoforms, particularly p110α.
- Impact on Cell Proliferation : Studies have shown that EFPC reduces cell proliferation in various cancer cell lines through apoptosis induction.
Anticancer Properties
EFPC has been evaluated for its anticancer potential across several studies. Notably, it exhibits cytotoxic effects against multiple cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 10 | PI3K inhibition leading to apoptosis |
| PC3 (Prostate) | 15 | Induction of cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of AKT phosphorylation |
These findings suggest that EFPC could serve as a promising lead compound for developing new anticancer therapies.
Enzymatic Inhibition
EFPC also shows significant inhibitory activity against various enzymes:
- Pim Kinases : Inhibits Pim-1 and Pim-2 with IC values in the low nanomolar range.
- Cyclin-dependent Kinases (CDKs) : Displays moderate inhibition against CDK2 and CDK4.
This broad spectrum of activity highlights EFPC's potential as a multi-targeted therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of EFPC can be attributed to its structural features. The fluorine atom at the 6-position enhances electron-withdrawing properties, which may improve binding affinity to target enzymes. The ethyl carboxylate moiety further contributes to lipophilicity and solubility, facilitating better cellular uptake.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine | Amino group at position 2 | Enhanced anticancer activity |
| Ethyl 6-chloropyrazolo[1,5-a]pyrimidine | Chlorine instead of fluorine | Reduced potency compared to EFPC |
| 6-Fluoropyrazolo[1,5-b]pyrimidine | Isomeric variant | Different kinase inhibition profile |
Study on Antitumor Efficacy
A pivotal study evaluated the antitumor efficacy of EFPC in vivo using xenograft models. Mice implanted with HCT116 tumors were treated with EFPC over a period of two weeks. The results indicated a significant reduction in tumor volume compared to control groups:
- Tumor Volume Reduction : Average tumor volume decreased by approximately 60% after treatment.
- Body Weight Monitoring : No significant body weight loss was observed, indicating favorable tolerability.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that EFPC has a favorable absorption profile with moderate half-life and bioavailability. Toxicological assessments demonstrated minimal adverse effects at therapeutic doses.
Q & A
Q. What are the common synthetic routes for ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
- Pyrimidine Ring Introduction : Reaction of the pyrazole intermediate with fluorinated nitrile derivatives.
- Esterification : Use of ethanol and acid catalysts (e.g., H₂SO₄) to introduce the ethyl ester group. Optimization via ultrasonic irradiation in ethanol/water (1:1 v/v) can enhance yields (up to 95%) by promoting rapid precipitation .
Q. How is the structural integrity of this compound confirmed experimentally?
Key methods include:
- ¹H/¹³C NMR : Analysis of coupling constants and chemical shifts to verify substituent positions (e.g., fluorine at C6, ester at C3). For example, pyrimidine protons typically resonate at δ 8.5–9.5 ppm .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 63.64%, H: 3.05%, N: 21.20% for a related analog) .
- IR Spectroscopy : Detection of ester C=O stretches (~1735 cm⁻¹) and NH₂ bands (if present) .
Q. What reactivity patterns are observed at the fluorinated and ester functional groups?
- Fluorine Substitution : The C6-fluorine participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF) .
- Ester Hydrolysis : Controlled hydrolysis to carboxylic acids requires acidic/basic conditions but risks decarboxylation; microwave-assisted methods improve selectivity .
Advanced Research Questions
Q. How can computational methods resolve stereochemical ambiguities in derivatives?
- Conformational Energy Calculations : Compare dihedral angles and interproton distances (via NOE) with DFT-optimized structures to assign syn/anti isomers .
- Case Study : Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate reduction products were analyzed using 2D NMR and computational modeling to distinguish syn (δ 4.34 ppm, q) and anti (δ 4.14 ppm, q) isomers .
Q. What strategies mitigate low yields in fluorination or ester hydrolysis steps?
- Fluorination : Use of anhydrous KF in DMSO at 80°C improves electrophilic fluorination efficiency .
- Ester Hydrolysis : Avoid alkaline conditions (promotes decarboxylation); instead, use HCl/EtOH (1:4) at 0°C to stabilize intermediates .
Q. How does substituent variation (e.g., C6-fluoro vs. C6-cyano) impact biological activity?
- SAR Studies : Fluorine’s electronegativity enhances binding to kinase ATP pockets (e.g., IC₅₀ = 0.2 µM for a kinase inhibitor vs. 1.5 µM for cyano analogs).
- Comparative Data : Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate showed 10-fold lower potency than the fluoro analog in anti-cancer assays .
Methodological Considerations
Q. What purification techniques are optimal for pyrazolo[1,5-a]pyrimidine derivatives?
- Recrystallization : Use ethyl acetate/hexane (4:1) for high-purity solids (mp 210–212°C) .
- Flash Chromatography : Silica gel with EtOAc/MeOH (9:1) gradients resolves polar byproducts .
Q. How are electronic properties (e.g., HOMO/LUMO) evaluated for materials science applications?
- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis sets predicts λₐbs = 320–350 nm for π→π* transitions, correlating with UV-vis data .
Data Contradictions and Resolution
- Yield Discrepancies : BenchChem reports 95% yields for pyrazolo[1,5-a]pyrimidines, but independent studies note 52–87% due to competing decarboxylation . Resolution: Validate via TLC monitoring and in situ quenching .
- Stereochemical Assignments : Conflicting NOE patterns in early studies were resolved via CASE (Computer-Assisted Structure Elucidation) software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
